molecular formula C9H6N2S2 B14683367 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine CAS No. 36338-74-6

8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine

Cat. No.: B14683367
CAS No.: 36338-74-6
M. Wt: 206.3 g/mol
InChI Key: CCILLMIJSCLKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is a heterocyclic compound that features a fused ring system combining thiazole and benzothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriately substituted thioamides and amines. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another approach includes the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to yield the desired thiazolo compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated thiazole rings.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in π-π interactions and hydrogen bonding, potentially affecting enzyme activity and cellular processes. Further research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Uniqueness: 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in both research and industry.

Properties

CAS No.

36338-74-6

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

8H-[1,3]thiazolo[5,4-h][1,4]benzothiazine

InChI

InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h1-3,5H,4H2

InChI Key

CCILLMIJSCLKDK-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(S1)C3=C(C=C2)SC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.